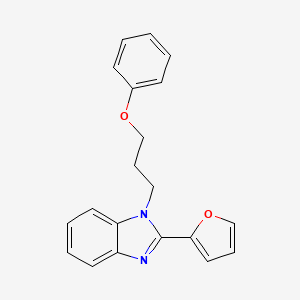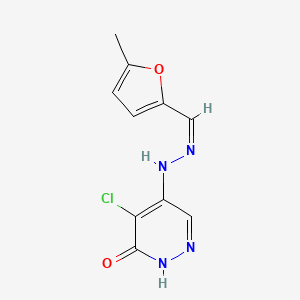![molecular formula C19H17BrN4O3S B11612203 6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612203.png)
6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromo-4,5-dimetoxi-fenil)-3-(metilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina es un compuesto orgánico complejo que pertenece a la clase de las triazino-benzoxazepinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo dimetoxi-fenil bromado, un grupo metilsulfanil y un núcleo triazino-benzoxazepínico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(2-Bromo-4,5-dimetoxi-fenil)-3-(metilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina típicamente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen 2-bromo-4,5-dimetoxi-benzaldehído y 3-amino-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina. Las condiciones de reacción pueden involucrar el uso de solventes como diclorometano o etanol, y catalizadores como paladio sobre carbón (Pd/C) para los pasos de hidrogenación.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción. Se emplean técnicas de purificación como la recristalización y la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(2-Bromo-4,5-dimetoxi-fenil)-3-(metilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo metilsulfanil puede oxidarse a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo fenil bromado puede reducirse a un grupo fenil utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: El átomo de bromo puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica utilizando reactivos como el metóxido de sodio o el tert-butóxido de potasio.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4).
Reactivos de sustitución: Metóxido de sodio, tert-butóxido de potasio.
Principales productos formados
Oxidación: Formación de derivados de sulfóxido o sulfona.
Reducción: Formación de derivados de fenil desbromados.
Sustitución: Formación de derivados de fenil sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo su papel como inhibidor enzimático o modulador de receptores.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 6-(2-Bromo-4,5-dimetoxi-fenil)-3-(metilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor enzimático al unirse al sitio activo de las enzimas, evitando así la unión del sustrato y la catálisis. También puede modular la actividad del receptor al unirse a los sitios receptores y alterar las vías de transducción de señales. Los objetivos moleculares y las vías específicas involucradas dependen del contexto biológico específico y la aplicación.
Comparación Con Compuestos Similares
6-(2-Bromo-4,5-dimetoxi-fenil)-3-(metilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina puede compararse con otros compuestos similares, tales como:
6-(2-Cloro-4,5-dimetoxi-fenil)-3-(metilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina: Estructura similar pero con un átomo de cloro en lugar de bromo.
6-(2-Bromo-4,5-dimetoxi-fenil)-3-(etilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina: Estructura similar pero con un grupo etilsulfanil en lugar de metilsulfanil.
6-(2-Bromo-4,5-dimetoxi-fenil)-3-(metilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina: Estructura similar pero con diferentes sustituyentes en el anillo fenilo.
La singularidad de 6-(2-Bromo-4,5-dimetoxi-fenil)-3-(metilsulfanil)-6,7-dihidro[1,2,4]triazino[5,6-d][3,1]benzoxazepina radica en su combinación específica de grupos funcionales, lo que le confiere propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C19H17BrN4O3S |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
6-(2-bromo-4,5-dimethoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H17BrN4O3S/c1-25-14-8-11(12(20)9-15(14)26-2)17-21-13-7-5-4-6-10(13)16-18(27-17)22-19(28-3)24-23-16/h4-9,17,21H,1-3H3 |
Clave InChI |
VWYGYKZGLPZZOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612133.png)
![2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11612134.png)
![N-(4-methylphenyl)-N'-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11612141.png)


![7-butan-2-yl-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612164.png)
![5-[(3,4-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11612169.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612181.png)
![(E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B11612182.png)
![Methyl 7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11612186.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11612190.png)

![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612201.png)
![2-[bis(1H-indol-3-yl)methyl]-6-methylphenol](/img/structure/B11612214.png)
